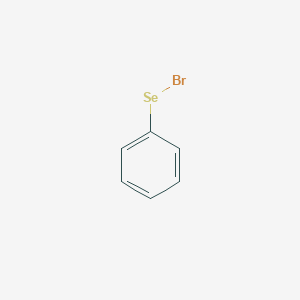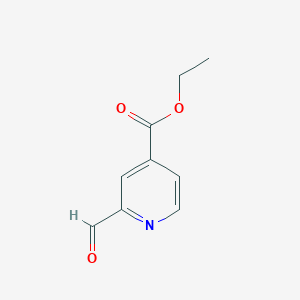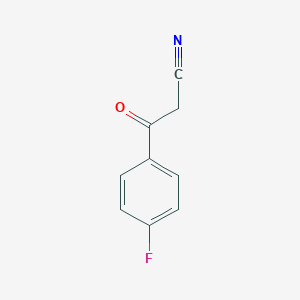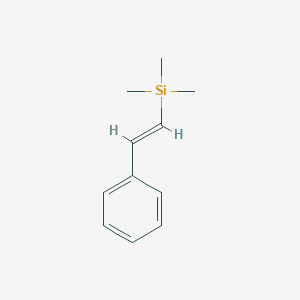
Styryltrimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Styryltrimethylsilane is a commonly used organic compound that is widely utilized in scientific research. It is a derivative of trimethylsilane and is used as a precursor for the synthesis of various organic compounds. The compound is known for its unique properties and has been the subject of extensive research in the field of organic chemistry.
Mécanisme D'action
The mechanism of action of styryltrimethylsilane is not well understood. However, it is believed that the compound acts as a nucleophile and reacts with electrophilic species to form various organic compounds. The compound can also undergo various reactions such as oxidation and reduction to form different products.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of styryltrimethylsilane are not well studied. However, it is believed that the compound can interact with various biological molecules such as proteins and nucleic acids, which can lead to various biochemical and physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
Styryltrimethylsilane is a versatile compound that can be used in various organic synthesis reactions. It is relatively easy to synthesize and is readily available. However, the compound is highly reactive and can be difficult to handle. It is also prone to decomposition and requires careful storage conditions.
Orientations Futures
There are various future directions for research on styryltrimethylsilane. One direction is to study the mechanism of action of the compound in more detail. Another direction is to explore the synthesis of new organic compounds using styryltrimethylsilane as a precursor. Additionally, the compound can be studied for its potential biological activities and therapeutic applications.
In conclusion, styryltrimethylsilane is a versatile organic compound that has various scientific research applications. It is commonly used as a precursor for the synthesis of various organic compounds and has been the subject of extensive research in the field of organic chemistry. The compound has unique properties and offers various advantages and limitations for lab experiments. There are various future directions for research on styryltrimethylsilane, which can lead to the development of new organic compounds with potential biological activities and therapeutic applications.
Méthodes De Synthèse
Styryltrimethylsilane can be synthesized by reacting trimethylsilane with styrene in the presence of a Lewis acid catalyst such as boron trifluoride etherate. The reaction takes place at room temperature and produces styryltrimethylsilane as the main product. The yield of the reaction can be improved by optimizing the reaction conditions such as the temperature, catalyst concentration, and reaction time.
Applications De Recherche Scientifique
Styryltrimethylsilane is widely used as a precursor for the synthesis of various organic compounds. It is commonly used in the synthesis of styryl-substituted heterocycles, which have various biological activities such as antitumor, antimicrobial, and anti-inflammatory activities. The compound is also used in the synthesis of styryl-substituted benzothiazoles, which have been found to exhibit potent antitumor activity against various cancer cell lines.
Propriétés
IUPAC Name |
trimethyl-[(E)-2-phenylethenyl]silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16Si/c1-12(2,3)10-9-11-7-5-4-6-8-11/h4-10H,1-3H3/b10-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIONWRDVKJFHRC-MDZDMXLPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C=CC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[Si](C)(C)/C=C/C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Styryltrimethylsilane | |
CAS RN |
19372-00-0 |
Source


|
| Record name | Silane, trimethyl(2-phenylethenyl)-, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019372000 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

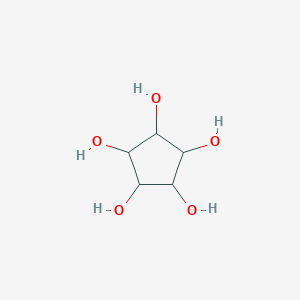


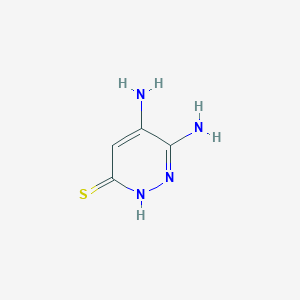
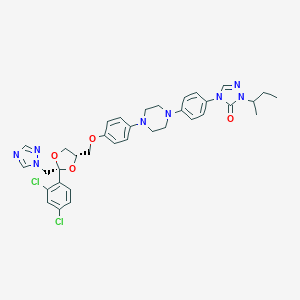


![[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B105846.png)


